molecular formula C8H10N2O B1523353 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one CAS No. 1000981-74-7

3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

Cat. No. B1523353
M. Wt: 150.18 g/mol
InChI Key: CYRXXOKSUGGUPM-UHFFFAOYSA-N
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Description

“3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one” is a type of bicyclic compound with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . It is a part of the pyrimidopyrimidines or tetra-azanaphthalenes family .


Synthesis Analysis

A highly efficient method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives has been developed . This process starts from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .


Molecular Structure Analysis

The molecules of the free base are in 1H-tautomeric form . N (1)-H…N (11) hydrogen bonds join molecules of the free base into dimers, which enable tautomeric rearrangement .


Chemical Reactions Analysis

The chemistry of pyrimidopyrimidines has been studied extensively . The main sections include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .

Scientific Research Applications

Chemistry and Synthesis

  • Pyrido[1,2-a]pyrimidines Chemistry : Pyrido[1,2-a]pyrimidines, including 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one, are recognized for their unique bicyclic ring system with nitrogen-bridgehead condensed pyrimidine moiety. These compounds are not only significant in pharmacology but also find applications in photography, as catalysts, and in dye industries. They exhibit various physicochemical and spectroscopic properties, leading to diverse syntheses and reactions (Hermecz, 1995).
  • Halogenated Pyrido[1,2-a]pyrimidin-4-ones Synthesis : The synthesis of halogenated derivatives of pyrido[1,2-a]pyrimidin-4-ones involves thermal cyclization and decarboxylation processes, demonstrating the chemical flexibility and utility of these compounds (Molnár et al., 2009).

Biological and Pharmacological Applications

  • Analgesic and Anti-inflammatory Properties : Some derivatives of pyrido[1,2-a]pyrimidin-4(1H)-ones, closely related to 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one, exhibit analgesic and anti-inflammatory activities, potentially offering therapeutic benefits in pain management and inflammation control (El-Gazzar & Hafez, 2009).
  • Diuretic Agents Synthesis : The synthesis of pyrido[2,3-d]pyrimidin-4-one derivatives, which are structurally related to the compound , has been explored for their potential as diuretic agents, indicating a possible application in treating conditions related to fluid retention (Monge et al., 1992).
  • Antimicrobial Activity : Schiff bases of pyrido[1,2-a]pyrimidine derivatives, including amino acids, have shown promising antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Alwan, Al Kaabi & Hashim, 2014).

Miscellaneous Applications

  • Photographic Sensitizers : Certain derivatives of 4H-pyrido[1,2-a]pyrimidines, structurally related to 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one, have been utilized as photographic sensitizers, indicating their utility in imaging and photography-related industries (Hermecz, 1995).

Future Directions

The chemistry of pyrimidopyrimidines, including “3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one”, has been studied extensively . This research will help scientists in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

properties

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-4-1-3-7-9-5-2-6-10(7)8/h1,3-4,9H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRXXOKSUGGUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703442
Record name 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

CAS RN

1000981-74-7
Record name 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one
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3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 3
3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

Citations

For This Compound
1
Citations
Z Wang, T Sun, J Chen, H Deng, M Shao, H Zhang… - Tetrahedron, 2013 - Elsevier
An efficient one-pot synthesis of perfluoroalkylated ring-fused 2-pyridones by three-component reaction of diamine, ketene dithioacetal, and methyl 2-perfluoroalkynoate in EtOH is …
Number of citations: 16 www.sciencedirect.com

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